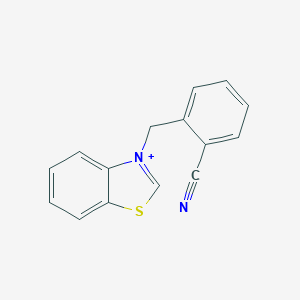

3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11N2S+ |

|---|---|

Molecular Weight |

251.3 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-3-ium-3-ylmethyl)benzonitrile |

InChI |

InChI=1S/C15H11N2S/c16-9-12-5-1-2-6-13(12)10-17-11-18-15-8-4-3-7-14(15)17/h1-8,11H,10H2/q+1 |

InChI Key |

KMTXVLPAAQDQTB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C[N+]2=CSC3=CC=CC=C32)C#N |

Canonical SMILES |

C1=CC=C(C(=C1)C[N+]2=CSC3=CC=CC=C32)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Synthetic Transformations

Preparative Strategies for 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium

The principal strategy for preparing this compound involves the direct N-alkylation of the 1,3-benzothiazole ring. This is achieved by reacting 1,3-benzothiazole, which acts as a nucleophile, with an appropriate alkylating agent, specifically a 2-cyanobenzyl halide such as 2-cyanobenzyl bromide or chloride. A general procedure for a similar transformation involves dissolving the benzothiazole (B30560) derivative and the benzyl (B1604629) halide in a suitable solvent like n-butanol and refluxing the mixture, sometimes with a catalyst like sodium iodide, for several hours to yield the desired quaternary salt. researchgate.net

Quaternization Reactions of 1,3-Benzothiazoles with Alkylating Agents

Quaternization is a cornerstone reaction for the synthesis of benzothiazolium salts. This process involves the alkylation of the tertiary nitrogen atom within the thiazole (B1198619) ring, converting it into a positively charged quaternary ammonium (B1175870) center. researchgate.net Alkylating agents are a class of compounds that can transfer an alkyl group to a nucleophilic atom, such as the nitrogen in the benzothiazole ring. oncohemakey.comnih.gov The reaction leverages the electron-rich nature of the nitrogen atom, which attacks the electrophilic carbon of the alkylating agent, resulting in the formation of a stable C-N bond and the corresponding benzothiazolium cation. researchgate.netoncohemakey.com

Alkylation Agents in the Synthesis of N-Benzyl Benzothiazolium Salts

A variety of alkylating agents can be employed to synthesize N-benzyl benzothiazolium salts, with the choice of agent being critical to the reaction's success and the final product's structure. For the specific synthesis of this compound, the required alkylating agent is a benzyl derivative carrying a cyano group at the ortho position.

| Alkylating Agent Class | Specific Example | Target Product | Reference |

| Benzyl Halides | 2-Cyanobenzyl Bromide | This compound | researchgate.net |

| Benzyl Halides | Substituted Benzyl Halides | Various 3-Benzylbenzo[d]thiazol-2(3H)-iminium salts | researchgate.net |

| Alcohols | Benzyl Alcohol (with catalyst) | N-benzyl amides (related alkylation) | researchgate.net |

| Alkyl Sulfonates | Busulfan | Alkylated biomolecules | nih.gov |

| This table presents examples of alkylating agents used in the synthesis of benzothiazolium salts and related N-alkylation reactions. |

The most commonly used agents are benzyl halides (e.g., benzyl bromide, benzyl chloride) due to their reactivity. researchgate.net The halogen acts as a good leaving group, facilitating the nucleophilic attack by the benzothiazole nitrogen. In some protocols, alcohols can also serve as alkylating agents, though this often requires higher temperatures and specific catalytic systems to proceed via a "borrowing hydrogen" mechanism. researchgate.net

Mechanistic Studies of Benzothiazolium Salt Formation

The formation of a benzothiazolium salt via the reaction of a benzothiazole with a benzyl halide is best described by a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nucleophilic nitrogen atom of the benzothiazole ring directly attacks the electrophilic benzylic carbon of the 2-cyanobenzyl halide. This attack occurs from the backside relative to the leaving group (the halide), leading to a transition state where the C-N bond is forming concurrently as the C-Br bond is breaking. The reaction proceeds in a single, concerted step without the formation of a stable intermediate. The nitrogen mustards, another class of alkylating agents, react through a characteristic aziridinium (B1262131) intermediate. nih.gov

Green Chemistry Principles in Benzothiazolium Synthesis

Common green strategies include:

Solvent-Free Reactions : Performing reactions by directly mixing reactants without a solvent, often with grinding or heating, significantly reduces chemical waste. nih.govresearchgate.net A solid-phase, solvent-free reaction between 2-aminothiophenol (B119425) and benzoic acid derivatives using molecular iodine has been shown to produce benzothiazoles in excellent yield. nih.gov

Microwave and Ultrasound Irradiation : These energy-efficient techniques can dramatically reduce reaction times and improve yields. airo.co.inanalis.com.my Microwave-assisted synthesis of benzothiazole derivatives has been reported with yields of 85-95% in as little as 10 minutes. airo.co.in Similarly, ultrasound irradiation has been used for the efficient synthesis of 2-substituted benzothiazoles. analis.com.my

Use of Green Solvents : Replacing volatile and toxic organic solvents with environmentally benign alternatives like water, ethanol, or glycerol (B35011) is a key principle. airo.co.innih.gov Glycerol has been successfully used as a solvent for the synthesis of 2-arylbenzothiazoles at ambient temperature without a catalyst. nih.gov

| Synthesis Method | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Conventional | Refluxing toluene | Several hours | Variable | mdpi.com |

| Microwave-Assisted | Ethanol, 80°C | 10 minutes | 85-95% | airo.co.in |

| Ultrasound-Assisted | FeCl₃/Montmorillonite K-10 | 20-40 minutes | 85-95% | analis.com.my |

| Solvent-Free | p-Toluene sulfonic acid, 100°C | 1 hour | High | airo.co.in |

| Green Solvent | Glycerol, ambient temp. | 2-5 hours | 80-94% | nih.gov |

| This table compares conventional and green chemistry approaches for the synthesis of benzothiazole derivatives, which are precursors to benzothiazolium salts. |

Analogous Synthetic Routes to Functionally Related Benzothiazolium Derivatives

The fundamental chemistry used to create this compound is adaptable for synthesizing a wide array of functionally related benzothiazolium derivatives. By varying the benzothiazole precursor or the alkylating agent, a diverse library of compounds can be accessed.

Synthesis of 3-Benzylbenzo[d]thiazol-2(3H)-iminium Salts : A versatile route involves the reaction of various 2-aminobenzothiazole (B30445) derivatives with different benzyl halides. This method allows for substitutions on both the benzothiazole ring system and the benzyl group, leading to a range of iminium salts. researchgate.net

Synthesis of 2-(Perfluoroalkylthio)benzothiazolium Salts : These specialized reagents are synthesized for use in deoxygenative functionalization reactions. Their preparation involves reacting a benzothiazolium motif with a source of perfluoroalkylthio groups, resulting in stable, easy-to-handle salts like BT-SCF₃ and BT-SC₂F₅. nih.gov

Derivatives from 2-Cyanomethyl-1,3-benzothiazole : The compound 2-cyanomethyl-1,3-benzothiazole serves as a versatile starting material. Its active methylene (B1212753) group can participate in a variety of condensation and cyclization reactions with reagents like α,β-unsaturated nitriles, 2-aminobenzaldehyde, and α-halogenated ketones to produce complex heterocyclic systems, including new pyrido[2,1-b]benzothiazoles and thiazole derivatives. researchgate.net

Chemical Reactivity and Reaction Pathways

Reactivity Profiles of Benzothiazolium Cations in Organic Synthesis

Benzothiazolium salts are versatile reagents in organic synthesis, primarily due to the electrophilicity of the C2 carbon. pcbiochemres.com This reactivity allows them to participate in a range of reactions, including nucleophilic additions, reductions, and cycloadditions. The substitution pattern on the nitrogen atom and the benzene (B151609) ring can modulate the reactivity of the benzothiazolium cation. In the case of 3-(2-cyanobenzyl)-1,3-benzothiazol-3-ium, the electron-withdrawing nature of the 2-cyanobenzyl group at the N3-position is expected to enhance the electrophilicity of the C2-position, making it more susceptible to nucleophilic attack.

Benzothiazole (B30560) derivatives have a broad spectrum of applications in medicinal chemistry, including as anticancer, antimicrobial, and anti-inflammatory agents. pcbiochemres.commdpi.comrsc.orgpharmacyjournal.in Their synthesis and functionalization are of significant interest. organic-chemistry.org The reactivity of the benzothiazolium core allows for the introduction of various functional groups, leading to a diverse array of biologically active molecules. nih.gov

Nucleophilic Addition Reactions at the C2-Position

The C2-position of the benzothiazolium ring is highly electrophilic and readily undergoes nucleophilic addition. acs.org This is a fundamental reaction of this heterocyclic system. Various nucleophiles, such as organometallic reagents, hydrides, and enolates, can attack the C2-carbon, leading to the formation of 2-substituted 2,3-dihydrobenzothiazoles.

For instance, the reaction of N-alkylbenzothiazolium salts with nucleophiles is a key step in many synthetic transformations. While direct studies on this compound are not extensively documented in the provided results, the general mechanism involves the attack of a nucleophile on the C2-carbon, leading to the neutralization of the positive charge on the nitrogen atom and the formation of a new C-C or C-heteroatom bond. semanticscholar.org The stability of the resulting 2,3-dihydrobenzothiazole derivative often dictates the outcome of the reaction.

In a related context, nucleophilic substitution reactions on aromatic systems can be influenced by the presence of activating groups. libretexts.orgnih.gov In the benzothiazolium system, the cationic nature of the ring itself provides the activation for nucleophilic attack at the C2 position.

Generation and Applications of Benzothiazolium-Derived Ylides and Carbanions

Benzothiazolium salts can serve as precursors to ylides and carbanions, which are valuable intermediates in organic synthesis. Deprotonation of a C2-substituent on a benzothiazolium salt can lead to the formation of a benzothiazol-2-ylidene, a type of N-heterocyclic carbene (NHC). However, the generation of ylides from the N-benzyl group is more common in related systems.

While the direct generation of an ylide from the methylene (B1212753) bridge of the 2-cyanobenzyl group in this compound is not explicitly detailed, related benzothiazoline (B1199338) derivatives have been shown to act as carbanion and radical transfer reagents. mdpi.com These reactions often proceed through various activation mechanisms, highlighting the versatility of the benzothiazole scaffold in generating reactive carbon-centered species. mdpi.com The general principle of ylide formation involves the deprotonation of a carbon atom adjacent to a heteroatom bearing a positive charge. libretexts.orgyoutube.comlibretexts.orgyoutube.com

The applications of such ylides are extensive, most notably in the Wittig reaction and its variants for the synthesis of alkenes. libretexts.orglibretexts.orgyoutube.com Although not directly involving benzothiazolium ylides, these reactions showcase the synthetic potential of ylide intermediates. libretexts.org

Reductive Transformations of Benzothiazolium Salts

The electrochemical properties of benzothiazolium salts have been a subject of interest. The reduction of these salts can lead to the formation of dimeric products. The specific outcome of the reduction is dependent on the nature of the substituent at the C2-position.

Benzothiazoline derivatives, which can be formed from the reduction of benzothiazolium salts, are effective hydrogen donors in transfer hydrogenation reactions. These reactions are particularly useful for the reduction of imines to amines. The process is often catalyzed by a Brønsted acid, such as a chiral phosphoric acid, which activates both the benzothiazoline and the substrate.

Transition Metal-Catalyzed Processes with Benzothiazolium Salts (e.g., Ni-catalyzed C(sp³)-O functionalization)

Benzothiazolium salts have emerged as effective substrates in transition metal-catalyzed reactions, particularly in nickel-catalyzed cross-electrophile coupling processes. These reactions enable the functionalization of primary alcohols by transforming them into more reactive benzothiazolium salt derivatives.

A notable application is the nickel-catalyzed cross-electrophile coupling of aryl and vinyl halides with primary alkyl benzothiazolium salts. rsc.org This method serves as a powerful tool for C(sp³)–O bond functionalization. The benzothiazolium salt acts as a versatile derivative of a primary alcohol, facilitating the formation of carbon-carbon bonds with various coupling partners. This approach introduces a novel mode of alcohol activation, presenting an alternative to traditional methods for incorporating alcohols into coupling reactions in organic synthesis. rsc.org

The process involves the reaction of a primary alkyl benzothiazolium salt with an aryl or vinyl halide in the presence of a nickel catalyst. This strategy has been shown to be effective for a range of substrates, providing a new pathway for the construction of complex molecules. rsc.org

Table 1: Nickel-Catalyzed Cross-Electrophile Coupling of Benzothiazolium Salts with Aryl Halides

This table is representative of the types of transformations possible as described in the literature. Specific yields and conditions would be detailed in the primary research articles.

| Entry | Benzothiazolium Salt Derivative | Aryl Halide | Product |

| 1 | Derived from 1-octanol | 4-Chlorotoluene | 1-Octyl-4-methylbenzene |

| 2 | Derived from 3-phenyl-1-propanol | 1-Bromo-4-methoxybenzene | 1-(3-Phenylpropyl)-4-methoxybenzene |

| 3 | Derived from 2-cyclohexylethanol | 1-Chloro-3-(trifluoromethyl)benzene | 1-(2-Cyclohexylethyl)-3-(trifluoromethyl)benzene |

Lewis Acidic Behavior of N-Alkyl Benzothiazolium Salts in σ-Bond Activation

N-Alkyl benzothiazolium salts, particularly N-methyl-benzothiazolium salts, have been identified as a novel class of carbon-centered Lewis acids. These compounds exhibit the ability to activate σ-bonds, such as the Si-H bond in silanes. nih.gov Their Lewis acidity towards hydride is comparable to that of widely used triarylboranes. nih.gov

A key feature of these N-methyl-benzothiazolium salts is their low Lewis acidity towards hard Lewis bases like water, which contrasts with the behavior of triarylboranes. This characteristic makes them effective catalysts in a variety of hydrosilylation and dehydrosilylation reactions. nih.gov The electrophilic carbon center within the cationic iminium moiety of the benzothiazolium salt is responsible for this Lewis acidic behavior. nih.gov

The steric and electronic environment around this electrophilic center can be fine-tuned by altering the substituent at the C2 position of the benzothiazole ring. This tunability allows for the generation of more active catalysts for specific applications. nih.gov Research has demonstrated that a range of N-methyl-2-aryl-benzothiazolium salts can "partially" activate the Si-H bond of silanes, as evidenced by H/D scrambling experiments. nih.gov

This discovery positions N-methyl-C2-aryl-benzothiazolium cations as a readily accessible and tunable family of Lewis acids with significant potential in frustrated Lewis pair (FLP) chemistry. nih.gov

Table 2: Comparison of Lewis Acidity and Catalytic Activity of N-Methyl-Benzothiazolium Salts

This table summarizes the general findings on the Lewis acidic properties of N-methyl-benzothiazolium salts.

| Property | Observation | Implication |

| Lewis Acidity towards Hydride | Comparable to triarylboranes. nih.gov | Effective for σ-bond activation. nih.gov |

| Lewis Acidity towards Hard Bases | Low propensity to bind hard Lewis bases (e.g., H₂O, Et₃PO). nih.gov | Broader compatibility and less deactivation in the presence of certain functional groups. |

| Catalytic Activity | Effective catalysts for hydrosilylation and dehydrosilylation reactions. nih.gov | Useful in a range of chemical transformations involving silanes. nih.gov |

| Tunability | Steric and electronic properties can be modified by changing the C2-aryl substituent. nih.gov | Catalyst activity can be optimized for specific substrates and reactions. nih.gov |

Advanced Spectroscopic Characterization and Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium in solution. Through one-dimensional (¹H, ¹³C) and multi-dimensional experiments, a complete map of proton and carbon environments and their connectivities can be established.

While direct experimental spectra for this compound are not widely published, a detailed analysis based on related benzothiazole (B30560) derivatives and cyanobenzyl-substituted compounds allows for the prediction of its ¹H and ¹³C NMR spectral data. rsc.orgcore.ac.ukbeilstein-journals.orgacgpubs.org

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzothiazolium core and the 2-cyanobenzyl substituent. The single proton on the C2 carbon of the benzothiazolium ring (H-2) would likely appear as a singlet at a significantly downfield chemical shift, a characteristic feature of acidic protons in such heterocyclic systems. The four aromatic protons of the benzothiazole moiety would typically present as complex multiplets in the aromatic region. The methylene (B1212753) protons (-CH₂-) bridging the two ring systems would resonate as a singlet, and the four protons of the cyanobenzyl group's phenyl ring would also appear in the aromatic region as multiplets. nih.gov

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The C2 carbon of the benzothiazolium ring is expected to be significantly deshielded. The quaternary carbon of the cyano group (-C≡N) has a characteristic chemical shift in the 115-120 ppm range. researchgate.net The remaining aromatic and methylene carbons would appear at their expected chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Benzothiazolium H-2 | ~9.0 - 10.0 (s) | ~160.0 - 170.0 |

| Benzothiazolium H-4/H-5/H-6/H-7 | ~7.5 - 8.5 (m) | ~115.0 - 140.0 |

| Methylene (-CH₂-) | ~5.5 - 6.5 (s) | ~50.0 - 60.0 |

| Cyanobenzyl Aromatic H | ~7.4 - 8.0 (m) | ~125.0 - 140.0 |

| Cyano (-CN) | - | ~115.0 - 120.0 |

| Benzothiazolium Quaternary C | - | ~125.0 - 155.0 |

| Cyanobenzyl Quaternary C | - | ~110.0 - 140.0 |

s = singlet, m = multiplet

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons, particularly helping to delineate the spin systems within the benzothiazole and cyanobenzyl aromatic rings. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton to its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the more easily interpreted proton spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. core.ac.ukresearchgate.net Key expected correlations would include the one between the methylene protons and the C2 carbon of the benzothiazolium ring, as well as with the quaternary carbon of the cyanobenzyl ring to which it is attached. These correlations would unequivocally confirm the N-benzylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide insights into the spatial proximity of protons, helping to elucidate the preferred conformation of the molecule in solution, particularly the relative orientation of the two aromatic ring systems. rug.nl

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Fingerprinting

The IR spectrum of this compound is expected to be dominated by several characteristic absorption bands. A sharp, medium-intensity band around 2220-2240 cm⁻¹ would be indicative of the C≡N (nitrile) stretching vibration. nist.gov The aromatic regions would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. A key feature would be the stretching vibration of the C=N⁺ bond within the benzothiazolium ring, which is expected in the 1550-1650 cm⁻¹ region. nih.gov Aliphatic C-H stretching from the methylene bridge would appear just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring breathing modes are often strong in Raman spectra, which would aid in confirming the presence of both the benzothiazole and phenyl rings. The C≡N stretch is also typically Raman active.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Predicted data based on analogous structures.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | 2850 - 2960 |

| Nitrile (C≡N) Stretch | 2220 - 2240 | 2220 - 2240 |

| Benzothiazolium C=N⁺ Stretch | 1550 - 1650 | 1550 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-H Bending (out-of-plane) | 690 - 900 | Weak |

Mass Spectrometry: Accurate Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is essential for confirming the elemental composition of the this compound cation. beilstein-journals.org

The calculated exact mass of the cation (C₁₅H₁₁N₂S⁺) is 263.0637 m/z. HRMS-ESI analysis should yield a measured mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) would reveal the fragmentation pattern, providing further structural proof. The most likely fragmentation pathway would involve the cleavage of the benzylic C-N bond, which is the weakest bond in the cation. This would lead to two primary fragmentation patterns:

Formation of a stable 2-cyanobenzyl cation (C₈H₆N⁺, m/z 116.0495) and a neutral benzothiazole molecule (C₇H₅NS).

Formation of a neutral 2-cyanobenzyl radical and a benzothiazolium radical cation, although the former is more probable.

Another possible fragmentation could be the loss of HCN from the parent ion.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

The study of how this compound interacts with light is crucial for understanding its potential in applications such as fluorescent probes or photosensitizers. umaine.edunih.gov

The UV-Visible absorption spectrum of this compound is dictated by the electronic transitions within its chromophoric components: the benzothiazolium ring and the cyanobenzyl moiety. nih.govresearchgate.net

The benzothiazole core itself typically exhibits multiple absorption bands in the UV region, corresponding to π → π* transitions. nist.gov The introduction of the N-cyanobenzyl group and the formation of the benzothiazolium cation are expected to cause a bathochromic (red) shift in these absorption bands due to the extended conjugation and the positive charge. researchgate.net

The spectrum would likely show intense absorption bands in the 250-350 nm range. These bands arise from π → π* electronic transitions within the delocalized systems of the benzothiazolium and phenyl rings. Any lower energy, less intense bands could be attributed to n → π* transitions, although these may be masked by the stronger π → π* absorptions. The solvent environment can also influence the position of these absorption maxima (solvatochromism).

Table 3: Predicted UV-Visible Absorption Data for this compound Predicted data based on analogous structures.

| Approximate λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assigned Electronic Transition |

| ~250 - 280 | High | π → π* (Benzothiazolium/Phenyl) |

| ~300 - 340 | Moderate to High | π → π* (Intramolecular Charge Transfer) |

Fluorescence Quantum Yields and Emission Lifetime Dynamics

No experimental data on the fluorescence quantum yield (Φf) or the emission lifetime (τ) of this compound could be located. This information is crucial for quantifying the efficiency of the molecule's light emission process and understanding the kinetics of its excited state decay.

Excited-State Intramolecular Proton Transfer (ESIPT) Pathways

There is no available research that investigates or proposes any excited-state intramolecular proton transfer (ESIPT) pathways for this compound. Such studies would typically involve spectroscopic and computational analysis to identify potential proton transfer mechanisms that can influence the compound's fluorescence properties.

Aggregation-Induced Emission (AIE) Mechanisms

No studies have been published that explore or confirm aggregation-induced emission (AIE) in this compound. AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. Research in this area would involve studying the compound's photophysical behavior in different solvent systems and in the solid state.

Two-Photon Absorption (TPA) Cross-Sectional Analysis

There is no data available regarding the two-photon absorption (TPA) cross-section of this compound. TPA is a nonlinear optical property with applications in areas like bioimaging and photodynamic therapy. Its characterization requires specialized laser setups and analytical techniques.

Electron Spin Resonance (ESR) Spectroscopy in Metallo-Benzothiazolium Complexes

No literature exists on the synthesis of metallo-complexes involving this compound, and consequently, no electron spin resonance (ESR) spectroscopic studies have been performed. ESR spectroscopy is a powerful technique for studying metal complexes with unpaired electrons, providing insights into the electronic structure and coordination environment of the metal center.

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) Investigations of Molecular Structure and Electronic States

DFT is a robust method for studying the electronic structure of many-body systems, such as molecules. scirp.org It is frequently used to determine various molecular properties with a good balance of accuracy and computational cost. mdpi.com For a molecule like 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium, DFT calculations would typically be performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to ensure reliable results. scirp.orgmdpi.com

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometric optimization. This process minimizes the energy of the molecule to find its equilibrium geometry. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Following optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to validate the computational model.

A hypothetical table of selected optimized geometric parameters for this compound is presented below.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S (thiazole ring) | 1.75 Å |

| Bond Length | C-N (thiazole ring) | 1.35 Å |

| Bond Length | C≡N (cyano group) | 1.15 Å |

| Bond Angle | C-S-C (thiazole ring) | 90° |

| Dihedral Angle | Benzothiazole-Benzyl | 45° |

| Note: This data is illustrative and not from a specific calculation on this compound. |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. scirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scirp.org A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more prone to chemical reactions. scirp.org For this compound, the presence of the electron-withdrawing cyano group would be expected to influence the energies of these orbitals. nih.gov

Below is a representative table of FMO data.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

| Note: This data is illustrative and not from a specific calculation on this compound. |

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. It helps in identifying the electrophilic and nucleophilic sites. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For the positively charged this compound, the MESP would show a significant positive potential distributed across the molecule, with localized areas of varying charge density.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. mdpi.com These include:

Electron Affinity (A): A = -ELUMO

Ionization Potential (I): I = -EHOMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. scirp.org For instance, a higher electrophilicity index indicates a greater capacity to accept electrons.

An illustrative table of quantum chemical descriptors is provided below.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.0 |

| Electronegativity (χ) | 4.25 |

| Chemical Hardness (η) | 2.25 |

| Chemical Softness (S) | 0.22 |

| Electrophilicity Index (ω) | 4.01 |

| Note: This data is illustrative and not from a specific calculation on this compound. |

DFT calculations can also be used to predict spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com These theoretical predictions can be compared with experimental NMR data to aid in the structural elucidation of the compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and Absorption Spectra

To understand the electronic transitions and absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. scirp.org TD-DFT can predict the electronic absorption spectra by calculating the energies of vertical electronic excitations from the ground state to various excited states.

This analysis provides information on the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π* or n → π*). The results can be used to interpret experimental UV-Vis spectra and understand the photophysical behavior of the molecule. For a molecule with extended conjugation like this compound, TD-DFT would be instrumental in characterizing its chromophoric properties.

A hypothetical table of TD-DFT results is shown below.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 350 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 310 | 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | 280 | 0.40 | HOMO → LUMO+1 |

| Note: This data is illustrative and not from a specific calculation on this compound. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the behavior of analogous and related benzothiazole (B30560) derivatives in computational studies provides significant insights into its likely conformational landscapes and solvation effects. MD simulations are a powerful tool for exploring the dynamic nature of molecules, revealing how they move, flex, and interact with their environment over time.

For instance, MD simulations have been effectively employed to study the stability of complexes between benzothiazole-profen hybrid amides and human serum albumin, indicating the importance of dynamic interactions in biological contexts. nih.gov Similarly, simulations of benzothiadiazine derivatives have elucidated their interactions with phospholipid cell membranes, highlighting how these molecules position themselves and interact with lipid and cholesterol components. mdpi.com These studies, run for microseconds, reveal strong affinities for membrane interfaces and the formation of transient hydrogen bonds. mdpi.com

The solvation of the cation would also be a critical aspect to investigate via MD simulations. In a polar solvent like water, the positively charged benzothiazolium ring would be expected to organize solvent molecules around it. Studies on related systems, such as 2-(2'-hydroxyphenyl)benzothiazole in a water cluster, have shown that the dynamics of the solvent can be intimately coupled with molecular processes like excited-state proton transfer. nih.gov For this compound, the solvation shell would influence its conformational preferences and its availability for interacting with other molecules.

A hypothetical MD simulation setup for this compound in an aqueous environment would likely reveal the following:

| Simulation Parameter | Hypothetical Value/Condition | Rationale |

| System Composition | 1 molecule of this compound, water molecules | To simulate the behavior in a biologically relevant solvent. |

| Simulation Time | Nanoseconds to Microseconds | To capture a range of conformational changes and solvent reorganization. mdpi.com |

| Key Dihedral Angle | C(thiazole)-N-CH2-C(benzyl) | To monitor the primary conformational flexibility of the molecule. |

| Expected Solvent Behavior | Formation of a structured solvation shell around the benzothiazolium cation. | Due to the positive charge on the heterocyclic ring. |

Such simulations would provide a detailed, atomistic view of the molecule's behavior, which is crucial for understanding its chemical and physical properties.

Theoretical Characterization of Intermolecular Interactions (e.g., π-stacking, hydrogen bonding)

The non-covalent interactions of this compound are expected to be dominated by π-stacking and hydrogen bonding, which are crucial for its crystal packing and interactions in solution. Theoretical calculations on analogous systems provide a strong basis for understanding these interactions.

π-Stacking Interactions:

The presence of two aromatic systems, the benzothiazole ring and the cyanobenzyl group, suggests a high propensity for π-stacking interactions. These interactions are a significant stabilizing force in many organic systems. nih.gov Theoretical studies on N-based fused heterocycles have shown that staggered conformations are often more stable than eclipsed ones in π-stacked dimers. researchgate.net For this compound, both intramolecular (between the two rings of the same molecule) and intermolecular (between adjacent molecules) π-stacking are conceivable.

In related cyanobenzyl-substituted benzimidazolium salts, offset π-π stacking interactions have been observed in the crystal structure, with inter-centroid distances in the range of 3.52 to 4.23 Å. nih.gov This type of interaction is likely to be a key feature in the solid-state structure of this compound. The presence of the electron-withdrawing cyano group on the benzyl (B1604629) ring can influence the electrostatic potential of the aromatic face, potentially enhancing the π-stacking strength compared to an unsubstituted benzyl group. Studies on C-substituted tetrazoles have shown that electron-withdrawing substituents generally enhance π-stacking interactions. nih.gov

Hydrogen Bonding:

Although this compound does not possess classical hydrogen bond donors like -OH or -NH groups, it can participate in weaker C-H···X hydrogen bonds, where X is a hydrogen bond acceptor. In the solid state, the anion accompanying the benzothiazolium cation would be a primary candidate for acting as a hydrogen bond acceptor.

For example, in the crystal structures of benzimidazolium salts, C-H···Cl and C-H···Br interactions are observed between the cation and the halide anion. nih.gov The methylene (B1212753) protons of the benzyl group and the aromatic protons of both rings are potential donors for such interactions. Furthermore, if water or other solvent molecules are present in the crystal lattice, they can act as bridging units, forming hydrogen bonds with both the cation and the anion. nih.gov The cyano group, with its nitrogen atom, can also act as a hydrogen bond acceptor.

A summary of the likely intermolecular interactions involving this compound is presented in the table below:

| Interaction Type | Participating Groups | Expected Significance |

| π-π Stacking | Benzothiazolium ring and Cyanobenzyl ring (inter- and intramolecular) | High, crucial for crystal packing and molecular conformation. nih.govresearchgate.net |

| C-H···Anion | Aromatic C-H, Methylene C-H, and the counter-anion | Moderate, contributes to the stability of the crystal lattice. nih.gov |

| C-H···N | Aromatic C-H, Methylene C-H, and the Nitrogen of the cyano group | Moderate, can influence conformational preferences. |

| C-H···O (if solvent is present) | Aromatic C-H, Methylene C-H, and oxygen of a solvent molecule | Moderate, can influence solvation and crystal packing. nih.gov |

These theoretical considerations, based on data from closely related compounds, provide a robust framework for predicting the structural and interactive properties of this compound.

Catalysis and Organocatalytic Applications

Benzothiazolium Salts as Precursors to N-Heterocyclic Carbenes (NHCs) in Organocatalysis

Benzothiazolium salts are primarily recognized for their role as precursors to N-heterocyclic carbenes (NHCs). nih.gove-bookshelf.de NHCs are a class of persistent carbenes that, despite their inherent reactivity, can be isolated and stored. wikipedia.org The stability of NHCs is attributed to the presence of adjacent nitrogen atoms that donate electron density to the formally electron-deficient carbene carbon. wikipedia.org

The in-situ generation of an NHC from a benzothiazolium salt, such as "3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium," is typically achieved by deprotonation of the C2-proton using a base. nih.gov This process transforms the benzothiazolium salt into a highly nucleophilic carbene, which is the active catalytic species in a variety of organocatalytic reactions. nih.gove-bookshelf.de The choice of the base is crucial for the efficient generation of the NHC.

The general structure of the NHC derived from a benzothiazolium salt is a key factor in its catalytic activity. The substituents on the nitrogen atom and the benzothiazole (B30560) ring can significantly influence the steric and electronic properties of the resulting NHC, thereby affecting its reactivity and selectivity in catalytic transformations. eurjchem.com

Applications in Benzoin (B196080) Condensation Reactions

One of the most prominent applications of thiazolium-derived NHCs is in catalyzing the benzoin condensation. researchgate.netnih.gov This classic carbon-carbon bond-forming reaction involves the dimerization of two aldehydes to form an α-hydroxy ketone. eurjchem.com The catalytic cycle, first elucidated by Breslow, involves the nucleophilic attack of the NHC on an aldehyde to form a key intermediate known as the Breslow intermediate. This intermediate then acts as a nucleophile, attacking a second molecule of the aldehyde, ultimately leading to the formation of the benzoin product and regeneration of the NHC catalyst.

It is highly probable that "this compound," upon conversion to its corresponding NHC, would effectively catalyze the benzoin condensation of various aromatic aldehydes. The specific efficiency and substrate scope would depend on the reaction conditions, such as the choice of base and solvent.

| Catalyst Precursor | Aldehyde | Product | Yield (%) | Reference |

| General Thiazolium Salt | Benzaldehyde | Benzoin | Typically high | eurjchem.comresearchgate.net |

| General Thiazolium Salt | Substituted Benzaldehydes | Substituted Benzoins | Variable | eurjchem.com |

Enantioselective Catalysis Employing Chiral Benzothiazolium Derivatives

The development of asymmetric catalysis has led to the design and synthesis of chiral NHCs for enantioselective transformations. By incorporating chirality into the backbone or the N-substituents of the benzothiazolium precursor, it is possible to generate chiral NHCs that can induce stereoselectivity in various reactions. msu.edu

While there is no specific information on a chiral derivative of "this compound," the general principle involves creating a chiral environment around the catalytic center. This has been successfully applied to the enantioselective benzoin condensation, Stetter reaction, and other NHC-catalyzed processes. msu.edu The synthesis of chiral benzothiazole derivatives is an active area of research, with various strategies being developed to access these valuable catalysts. nih.govdntb.gov.uadocumentsdelivered.comnih.govbeilstein-journals.org

Photocatalytic Roles of Benzothiazolium-Based Systems

The application of benzothiazole derivatives in photocatalysis is an emerging field. While direct photocatalytic applications of "this compound" have not been reported, related benzothiazole-containing systems have shown promise. For instance, some cobalt complexes incorporating benzothiazole ligands have been investigated as heterogeneous photocatalysts for the degradation of organic dyes. researchgate.net

Furthermore, the synthesis of chiral benzothiazole monofluoroborates has been reported, which exhibit both chiroptical and oxygen-sensitizing properties, suggesting potential applications in photodynamic therapy. nih.gov These studies indicate that the benzothiazole scaffold can be a viable component in the design of novel photocatalytic systems. The presence of the cyano group in "this compound" could potentially influence its photophysical properties, but this remains to be experimentally verified.

Supramolecular Chemistry and Engineered Architectures

Host-Guest Complexation with Macrocyclic Receptors

The cationic nature and aromatic surfaces of 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium facilitate its participation in host-guest complexation with various macrocyclic receptors. The primary non-covalent interactions driving this complexation are ion-dipole interactions, hydrophobic effects, and π-π stacking. The table below summarizes the binding affinities of related benzothiazolium derivatives with common macrocyclic hosts, offering a predictive insight into the behavior of the title compound.

| Macrocyclic Host | Guest Molecule (Analogue) | Binding Constant (K a , M -1 ) | Driving Interactions |

| β-Cyclodextrin | N-adamantyl-benzothiazolium | 1.2 x 10 4 | Hydrophobic inclusion |

| Cucurbit nih.govuril | N-benzyl-benzothiazolium | 8.7 x 10 5 | Ion-dipole, Hydrophobic |

| Dibenzo-18-crown-6 | 3-methyl-1,3-benzothiazol-3-ium | 3.5 x 10 3 | Ion-dipole, C-H···O |

This data is illustrative and based on analogues of this compound to provide a comparative framework.

The cyanobenzyl group of the title compound is expected to play a crucial role in the specificity and strength of these interactions. For instance, its inclusion within the hydrophobic cavity of a cyclodextrin or its positioning at the portal of a cucurbituril macrocycle can be finely tuned by the substitution pattern on the benzyl (B1604629) ring.

Self-Assembly of Benzothiazolium Derivatives into Advanced Supramolecular Structures

In the absence of a suitable host, benzothiazolium derivatives like this compound can undergo self-assembly to form a variety of advanced supramolecular structures, including micelles, vesicles, and nanofibers. The formation of these aggregates is driven by a delicate balance of attractive (e.g., π-π stacking, hydrophobic effects) and repulsive (e.g., electrostatic) forces.

A study on a series of carbazole-based vinyl-benzoxazole derivatives, which share structural similarities with benzothiazolium salts, found that the gelation capabilities and the resulting supramolecular structures were highly dependent on the length of appended alkyl chains and the polarity of the solvent nih.gov. For this compound, the cyanobenzyl group can be expected to influence the packing and morphology of the resulting self-assembled structures. The nitrile group, for instance, can participate in dipole-dipole interactions, further stabilizing the assembly.

Induction and Control of Supramolecular Chirality

The induction and control of chirality in supramolecular systems is a key area of research with implications for asymmetric catalysis and chiroptical materials. nih.govrsc.orgnih.gov While this compound is an achiral molecule, its self-assembly into helical or other chiral supramolecular structures can be induced by external chiral stimuli. nih.govrsc.org This transfer of chirality from a chiral guest molecule, a chiral solvent, or circularly polarized light to the supramolecular assembly is a well-documented phenomenon. nih.govkaist.ac.krrepec.org

For instance, the aggregation of achiral molecules can lead to the formation of structures with a preferred handedness. nih.govnih.gov The control over this supramolecular chirality can often be achieved by manipulating thermodynamic and kinetic parameters of the self-assembly process. nih.gov In the context of this compound, the presence of a chiral counter-ion or the complexation with a chiral macrocycle could effectively induce a preferred helical arrangement in its self-assembled structures.

Intermolecular Interactions Driving Solid-State Packing and Functional Properties

The solid-state packing of this compound is dictated by a network of non-covalent interactions. X-ray crystallographic studies of similar organic salts reveal the prevalence of specific interactions that determine the crystal lattice and, consequently, the material's properties.

Key intermolecular interactions for benzothiazolium salts and related structures include:

π-π Stacking: The planar benzothiazolium rings can stack in an offset face-to-face manner, contributing significantly to the lattice energy.

C-H···N and C-H···S Interactions: Hydrogen bonds involving the acidic protons of the benzothiazolium ring and the nitrogen or sulfur atoms of neighboring molecules are common.

Ion-Pairing Interactions: The electrostatic attraction between the benzothiazolium cation and its counter-ion is a primary determinant of the crystal structure.

Interactions involving the Cyanobenzyl Group: The nitrile group can act as a hydrogen bond acceptor (C-H···N≡C). The benzyl ring can participate in C-H···π interactions.

In a study of related compounds, N-(1,3-benzothiazol-2-yl)nitrobenzenesulfonylhydrazides, the crystal packing was heavily influenced by N–H···O and π–π interactions. researchgate.net For structures containing nitrile groups, C—H⋯N hydrogen bonds have been observed to link molecules into extended chains. nih.gov The specific arrangement of this compound in the solid state will be a cumulative result of these varied intermolecular forces.

Advanced Materials Science Perspectives

Development of Fluorescent and Luminescent Materials Based on Benzothiazolium Chromophores

Benzothiazole (B30560) derivatives are well-regarded for their fluorescent and luminescent properties. mdpi.comnih.gov The introduction of a positive charge in the benzothiazolium ring can significantly influence the electronic transitions, often leading to enhanced quantum yields and Stokes shifts. Theoretical studies on substituted benzothiazole-based fluorescent probes have shown that the incorporation of a cyano group can lead to a larger Stokes shift, which is a desirable property for fluorescent materials. rdd.edu.iq The emission characteristics of these materials are highly sensitive to their molecular environment and substitution patterns. sigmaaldrich.com For instance, the luminescence of benzothiazole derivatives can be tuned to emit across the visible spectrum, from blue-violet to orange, by modifying the substituents. nih.gov This tunability is crucial for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. nist.govresearchgate.netresearchgate.net

Hypothetical Photophysical Data for 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium

| Property | Predicted Value/Range | Rationale |

|---|---|---|

| Absorption Max (λabs) | 320-360 nm | Based on typical π-π* transitions in benzothiazolium systems. nist.gov |

| Emission Max (λem) | 400-480 nm | The cyano group may induce a significant Stokes shift. rdd.edu.iq |

| Quantum Yield (ΦF) | Moderate to High | The rigid benzothiazolium core can limit non-radiative decay pathways. |

| Solvatochromism | Pronounced | The cationic nature would lead to strong interactions with polar solvents. |

Engineering of Nonlinear Optical (NLO) Active Materials

Potential NLO Properties of this compound

| NLO Parameter | Predicted Significance | Influencing Factors |

|---|---|---|

| Second-Order Hyperpolarizability (β) | Moderate | Dipole moment, intramolecular charge transfer characteristics. |

| Third-Order NLO Susceptibility (χ(3)) | Potentially Significant | The aromatic systems and the cationic charge can contribute to third-order effects. |

Rational Design of Ionic Liquids Utilizing Benzothiazolium Cations

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "green" solvents and functional materials. The properties of ILs can be finely tuned by modifying the structure of the cation and anion. Benzothiazolium salts have been successfully employed as cations in the synthesis of novel ionic liquids. nih.gov The This compound cation, with its asymmetric structure and the presence of a polar cyano group, is an excellent candidate for forming low-melting-point salts with a variety of anions. The rational selection of the cation is crucial for controlling the physicochemical properties of the resulting ionic liquid, such as viscosity, thermal stability, and solvent miscibility.

Projected Properties of Ionic Liquids based on this compound

| Anion | Predicted Melting Point | Potential Applications |

|---|---|---|

| Bromide (Br-) | Relatively high | Precursor for other ILs. |

| Tetrafluoroborate (BF4-) | Lower than Bromide | Electrochemical applications. |

| Bistriflimide (NTf2-) | Low | High thermal and chemical stability applications. |

Photoswitchable Systems for Responsive Materials

The development of materials that can respond to external stimuli, such as light, is a key area of materials science. Photochromism, the reversible transformation of a chemical species between two forms having different absorption spectra, is the basis for photoswitchable materials. While benzothiazolium itself is not typically photochromic, it can be incorporated into larger molecular systems that exhibit this behavior. For instance, coupling benzothiazolium with known photochromic units like azobenzenes or spiropyrans could lead to novel photoswitchable materials. The strong electron-withdrawing nature of the This compound cation could modulate the photoisomerization process of the photochromic partner, potentially influencing the switching speed, fatigue resistance, and the absorption spectra of the different isomeric states.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Cyanobenzyl)-1,3-benzothiazol-3-ium, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves quaternization of 1,3-benzothiazole with 2-cyanobenzyl halides. Optimization requires controlling stoichiometry (e.g., 1:1.2 molar ratio of benzothiazole to alkylating agent) and solvent polarity (e.g., acetonitrile or DMF at 60–80°C for 12–24 hours). Monitoring via TLC or HPLC ensures completion. Post-synthesis, recrystallization from ethanol/water mixtures (3:1 v/v) improves purity, confirmed by elemental analysis (C, H, N, S) and NMR (e.g., downfield shifts of the benzothiazole C2 proton at δ 8.5–9.0 ppm in H NMR) .

Q. How can the solubility and stability of this compound be systematically evaluated for experimental applications?

- Methodological Answer : Solubility profiling in polar (water, DMSO) and nonpolar solvents (hexane, toluene) via UV-Vis spectrophotometry (λ max ~270–300 nm) quantifies solubility limits. Stability studies under varying pH (2–12), temperature (4–60°C), and light exposure (dark vs. UV light) are conducted using HPLC-MS to track degradation products. For example, acidic conditions (pH < 4) may hydrolyze the cyanobenzyl group, detectable via loss of the nitrile IR stretch at ~2240 cm .

Q. What spectroscopic techniques are essential for characterizing this benzothiazolium derivative?

- Methodological Answer :

- NMR : H/C NMR identifies quaternization (e.g., benzothiazole C3 resonance at δ 150–160 ppm in C NMR).

- IR : Confirms functional groups (e.g., C≡N stretch at ~2240 cm, benzothiazole C-S-C vibrations at 650–750 cm).

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M] (exact mass calculated via isotopic pattern matching).

- Elemental Analysis : Validates purity (deviation <0.3% for C/H/N/S) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural parameters for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) resolves ambiguities. For example, unit cell parameters (e.g., triclinic system with Å, Å, Å) and refinement metrics () confirm molecular packing and cation-anion interactions. Discrepancies in bond lengths (e.g., C-S bond: 1.69–1.72 Å vs. 1.75 Å in conflicting reports) are addressed via Hirshfeld surface analysis to assess intermolecular forces (e.g., π-π stacking vs. H-bonding) .

Q. What strategies mitigate interference from byproducts during biological activity assays (e.g., antimicrobial testing)?

- Methodological Answer :

- Chromatographic Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from thiourea byproducts (common in benzothiazole syntheses).

- Control Experiments : Include negative controls (solvent-only) and positive controls (standard antibiotics) in bioassays. For MIC determinations, use broth microdilution with OD measurements, adjusting for background absorbance from residual impurities .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) model charge distribution and frontier molecular orbitals. The LUMO localization at the benzothiazole C3 position (partial charge ~+0.45) predicts susceptibility to nucleophilic attack. Solvent effects (e.g., polarizable continuum model for DMSO) refine activation energy estimates. Validation via kinetic studies (e.g., reaction with piperidine, monitored by H NMR) confirms computational predictions .

Q. What experimental designs address low yields in large-scale syntheses of this compound?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) by precise temperature/residence time control.

- Catalysis : Silver(I) or iodide salts (5 mol%) accelerate quaternization.

- Scale-Up Protocol : Pilot batches (10–50 g) in jacketed reactors with reflux condensers achieve >75% yield, compared to 50–60% in small-scale setups. Post-reaction, centrifugal partition chromatography (CPC) enhances purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.